1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-

Catalog No.
S12355742
CAS No.
56377-55-0
M.F
C9H13ClO2
M. Wt
188.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-

CAS Number

56377-55-0

Product Name

1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-

IUPAC Name

3-chloro-3-methyl-1-oxaspiro[3.5]nonan-2-one

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

InChI

InChI=1S/C9H13ClO2/c1-8(10)7(11)12-9(8)5-3-2-4-6-9/h2-6H2,1H3

InChI Key

SJVYIHHIZCLANW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC12CCCCC2)Cl

1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- is a chemical compound characterized by its spirocyclic structure, comprising a unique arrangement of rings connected through a single atom. Its molecular formula is C9_9H13_{13}ClO2_2, and it has a molecular weight of approximately 188.65 g/mol. The compound features a chlorine atom and a methyl group, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of derivatives like 3-hydroxy-3-methyl-1-oxaspiro[3.5]nonan-2-one.
  • Oxidation Reactions: The compound can be oxidized to yield corresponding ketones or carboxylic acids, such as 3-methyl-1-oxaspiro[3.5]nonan-2-one-3-carboxylic acid.
  • Reduction Reactions: Reduction processes can convert the compound into alcohols or alkanes, exemplified by the formation of 3-methyl-1-oxaspiro[3.5]nonan-2-ol.

The synthesis of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl- typically involves the reaction of 3-chloro-3-methylbutan-2-one with a suitable diol under acidic conditions, often utilizing strong acid catalysts like sulfuric acid. Heating is generally required to facilitate the formation of the spirocyclic structure. In industrial settings, continuous flow processes may be employed to enhance yield and quality through precise control of reaction parameters such as temperature and pH.

1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-, finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds.
  • Medicinal Chemistry: Due to its unique structural properties, it may be explored for developing new pharmaceuticals.
  • Material Science: Researchers investigate its potential in creating novel materials with specific functionalities.

1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-, can be compared with several similar compounds:

Compound NameMolecular FormulaKey Differences
3-Methyl-1-oxaspiro[3.5]nonan-2-oneC9_9H14_{14}OLacks chlorine; reduced reactivity in substitution reactions.
3-Chloro-1-oxaspiro[3.5]nonan-2-oneC9_9H13_{13}ClOLacks methyl group; affects steric properties and reactivity.
3-Phenyl-1-oxaspiro[3.5]nonan-2-oneC14_{14}H16_{16}OContains a phenyl group instead of chlorine; alters reactivity patterns.

Uniqueness

The uniqueness of 1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-, lies in its combination of both chlorine and methyl groups, enhancing its reactivity compared to similar compounds. This distinctive feature makes it a versatile intermediate in organic synthesis and potentially valuable in medicinal chemistry applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

188.0604073 g/mol

Monoisotopic Mass

188.0604073 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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